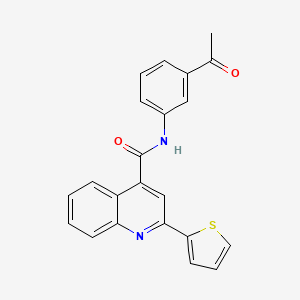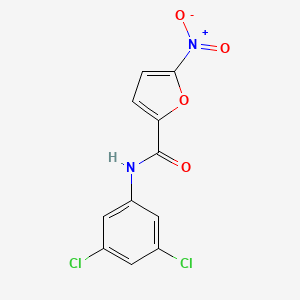![molecular formula C13H18NNaO6S B6019643 sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B6019643.png)
sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate, also known as APES, is a sulfamate derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. APES is a white crystalline powder that is soluble in water and has a molecular weight of 365.4 g/mol.
Mecanismo De Acción
Sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate is believed to exert its effects by binding to specific sites on ion channels and receptors, thereby altering their activity. The compound has been shown to interact with various types of ion channels, including voltage-gated sodium channels and GABA receptors.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various ion channels and receptors, resulting in a range of biochemical and physiological effects. The compound has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission. Additionally, this compound has been shown to inhibit the activity of voltage-gated sodium channels, leading to decreased neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate in lab experiments is its specificity. The compound has been shown to selectively modulate the activity of certain ion channels and receptors, making it a valuable tool for investigating their specific roles in various physiological processes. However, one limitation of using this compound is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate. One area of interest is the development of new compounds based on the structure of this compound, with improved specificity and reduced toxicity. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Finally, the use of this compound in combination with other compounds may provide new insights into the complex interactions between ion channels and receptors in various physiological processes.
Métodos De Síntesis
The synthesis of sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate involves the reaction between 2-acetylphenol and ethyl 3-aminopropyl sulfamate in the presence of sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
Sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate has been extensively studied for its potential applications in various research fields, including neuroscience, biochemistry, and pharmacology. The compound has been shown to modulate the activity of various ion channels and receptors, making it a valuable tool for investigating the mechanisms of action of these proteins.
Propiedades
IUPAC Name |
sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6S.Na/c1-3-14(21(17,18)19)8-11(16)9-20-13-7-5-4-6-12(13)10(2)15;/h4-7,11,16H,3,8-9H2,1-2H3,(H,17,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZOCAPOQUVGNO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COC1=CC=CC=C1C(=O)C)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NNaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(benzyloxy)-1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6019566.png)

![8-[2-(1-adamantyl)ethyl]-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6019575.png)
![4-methyl-5-({3-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B6019590.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6019591.png)
![1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6019598.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,3-dihydro-1H-inden-2-yl)-5-methoxybenzamide](/img/structure/B6019600.png)
![N-(4-isopropoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6019601.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6019614.png)
![2-chloro-N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B6019650.png)
![2-(2-methoxybenzyl)-8-(3-methoxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6019654.png)
![2-[4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6019655.png)
![1-[2-(2-fluorophenoxy)ethyl]-3-methylpiperazine](/img/structure/B6019657.png)